Dimethyl [phenyl(phenylamino)methyl]propanedioate
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Overview
Description
Dimethyl [phenyl(phenylamino)methyl]propanedioate is an organic compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [phenyl(phenylamino)methyl]propanedioate typically involves a multi-step process. One common method is the condensation reaction between dimethyl malonate and aniline derivatives in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium ethoxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [phenyl(phenylamino)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl [phenyl(phenylamino)methyl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Dimethyl [phenyl(phenylamino)methyl]propanedioate exerts its effects involves interactions with various molecular targets. The ester and amine groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition and modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the amine group.
Phenylalanine derivatives: Compounds with similar amine functionality but different ester groups.
Uniqueness
Dimethyl [phenyl(phenylamino)methyl]propanedioate is unique due to its combination of ester and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
dimethyl 2-[anilino(phenyl)methyl]propanedioate |
InChI |
InChI=1S/C18H19NO4/c1-22-17(20)15(18(21)23-2)16(13-9-5-3-6-10-13)19-14-11-7-4-8-12-14/h3-12,15-16,19H,1-2H3 |
InChI Key |
HCCNVGFTNVAUFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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